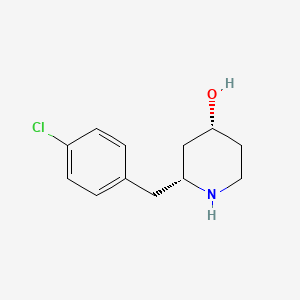

(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol

Description

(2R,4R)-2-(4-Chlorobenzyl)piperidin-4-ol is a chiral piperidine derivative characterized by a 4-chlorobenzyl substituent at the C-2 position and a hydroxyl group at the C-4 position. Its stereochemical configuration (2R,4R) is critical for its biological activity and interaction with target receptors. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance selectivity and potency in therapeutic applications, particularly in antimicrobial and neurological research .

Properties

CAS No. |

1260611-29-7 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

(2R,4R)-2-[(4-chlorophenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C12H16ClNO/c13-10-3-1-9(2-4-10)7-11-8-12(15)5-6-14-11/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 |

InChI Key |

YJFDTCMKBVEWIM-VXGBXAGGSA-N |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1O)CC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CNC(CC1O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 4-chlorobenzyl chloride.

Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired stereochemistry.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:

Batch or Continuous Flow Reactors: These reactors help in maintaining the reaction conditions and scaling up the production.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of (2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol are influenced by its substituents and stereochemistry. Below is a detailed comparison with analogous compounds:

Substituent Position and Stereochemistry

- 4-Chlorobenzyl vs. 4-Fluorobenzyl Derivatives: The 4-chlorobenzyl group in this compound enhances lipophilicity and antibacterial activity compared to 4-fluorobenzyl analogs. For instance, ethyl (2R/S,4R)-2-p-fluorobenzyl-4-[[(tert-butoxy)carbonyl]amino]-5-hydroxypentanoate exhibits weaker antimicrobial activity due to reduced electron-withdrawing effects of fluorine versus chlorine . Data: Compounds with 4-chlorobenzyl substituents show MIC (Minimum Inhibitory Concentration) values of 2–8 μg/mL against Staphylococcus aureus, while fluorinated analogs require higher concentrations (>16 μg/mL) .

Stereochemical Impact :

- The (2R,4R) configuration in the target compound improves binding affinity to microbial enzymes compared to its (2S,4S) enantiomer. For example, (2S,4S)-2-(4-chlorobenzyl)piperidin-4-ol shows a 4-fold reduction in antifungal activity (Candida albicans MIC = 32 μg/mL vs. 8 μg/mL for the (2R,4R) form) .

Piperidine vs. Pyrrolidine Derivatives

- Ring Size and Bioactivity :

- Replacing the piperidine ring with a pyrrolidine (e.g., (R)-1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol) reduces steric hindrance but compromises metabolic stability. Pyrrolidine analogs exhibit shorter plasma half-lives (t₁/₂ = 1.2 hours) compared to piperidine derivatives (t₁/₂ = 3.8 hours) due to faster cytochrome P450 oxidation .

- Antifungal Activity : Piperidine-based compounds outperform pyrrolidines, with 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol showing 99% inhibition of Aspergillus fumigatus at 10 μM, whereas pyrrolidine analogs achieve only 70% inhibition .

Hydroxyl Group Modifications

- C-4 Hydroxyl vs. Methoxy Substitution: The hydroxyl group at C-4 in this compound facilitates hydrogen bonding with target proteins, enhancing antibacterial potency. Methoxy-substituted analogs (e.g., 4-[(4-chloro-2-fluoroanilino)methyl]piperidin-4-ol) show reduced activity (S. aureus MIC = 16 μg/mL vs. 4 μg/mL for the hydroxyl variant) .

Physicochemical and Pharmacokinetic Data

Key Research Findings

Antimicrobial Superiority : The 4-chlorobenzyl group and (2R,4R) configuration synergistically enhance antibacterial activity by optimizing membrane penetration and target binding .

Stereoselective Synthesis : Asymmetric synthesis routes (e.g., SN2 ring-closing reactions of propylene oxides) yield high enantiomeric excess (>98% ee) for the (2R,4R) isomer, critical for industrial-scale production .

Metabolic Stability : Piperidine derivatives exhibit longer half-lives than pyrrolidines due to reduced oxidative metabolism, making them preferable for sustained therapeutic effects .

Biological Activity

(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol is a piperidine derivative notable for its specific stereochemistry and unique substituents. The compound features a hydroxyl group at the 4-position and a 4-chlorobenzyl group at the 2-position, which enhances its lipophilicity and may influence its interaction with various biological targets. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

-

Enzyme Inhibition :

- It has been studied for its effects on neurotransmitter systems, particularly as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) . Inhibition of these enzymes can enhance cholinergic and dopaminergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

- Preliminary studies suggest that it may also possess antioxidant properties , potentially protecting against oxidative stress in cellular environments.

-

Molecular Interactions :

- Molecular docking studies have shown that this compound effectively binds to key biological targets, indicating its potential as a therapeutic agent. It interacts with neurotransmitter systems that are crucial for cognitive function and mood regulation.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | AChE inhibition, antioxidant | Unique stereochemistry enhances binding affinity |

| (2S,4S)-2-(3-chlorobenzyl)piperidin-4-ol | Varies | Different stereochemistry may lead to altered activity |

| (3R,4S)-3-(4-fluorobenzyl)piperidin-4-ol | Potentially different pharmacokinetics | Different halogen substituent influences activity |

Case Studies

- Neurodegenerative Diseases :

-

Oxidative Stress Protection :

- Preliminary findings indicate that this compound may have protective effects against oxidative stress. Its antioxidant properties were evaluated using various cellular models, showing reduced markers of oxidative damage when treated with the compound.

- Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.